4-bromo-N,N-dibutylbenzenesulfonamide 4-bromo-N,N-dibutylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 6419-78-9
VCID: VC21448256
InChI: InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
SMILES: CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br
Molecular Formula: C14H22BrNO2S
Molecular Weight: 348.3g/mol

4-bromo-N,N-dibutylbenzenesulfonamide

CAS No.: 6419-78-9

Cat. No.: VC21448256

Molecular Formula: C14H22BrNO2S

Molecular Weight: 348.3g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N,N-dibutylbenzenesulfonamide - 6419-78-9

Specification

CAS No. 6419-78-9
Molecular Formula C14H22BrNO2S
Molecular Weight 348.3g/mol
IUPAC Name 4-bromo-N,N-dibutylbenzenesulfonamide
Standard InChI InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Standard InChI Key KRQOUMWHFGGVCK-UHFFFAOYSA-N
SMILES CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br
Canonical SMILES CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br

Introduction

4-Bromo-N,N-dibutylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO2S. It belongs to the sulfonamide family, which includes compounds containing a sulfonamide group attached to a benzene ring. This compound is notable for its applications in chemistry, biology, and industry, particularly as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Method

The synthesis of 4-bromo-N,N-dibutylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with dibutylamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Chemical Reactions and Applications

4-Bromo-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

  • Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

  • Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

These reactions make it a versatile intermediate in organic synthesis.

Biological Activity

This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), enzymes crucial for various physiological processes. The inhibition constants (K_i) are reported in the subnanomolar to medium nanomolar range, indicating strong biological activity against CAs.

Table 1: Inhibition Constants for Carbonic Anhydrases

CompoundK_i (nM)Target Enzyme
This compoundSubnanomolarCarbonic Anhydrase II
Other SulfonamidesVariesVarious CAs

Comparative Analysis

To understand the unique properties of 4-bromo-N,N-dibutylbenzenesulfonamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

Compound NameStructure DescriptionUnique Features
4-Bromo-N-butylbenzenesulfonamideBenzene ring with bromine and sulfonamide groupCommon precursor for various derivatives
4-Bromo-N,N-dimethylbenzenesulfonamideMethyl groups instead of butyl groupsDifferent physical and chemical properties
N-ButylbenzenesulfonamideLacks the bromine atomAltered reactivity and applications

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